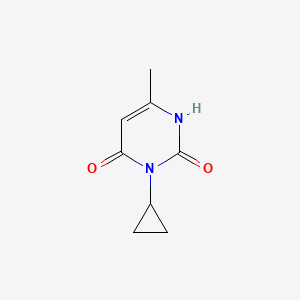
2-Fluoro-2-(piridin-2-il)etan-1-amina
Descripción general
Descripción
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de piridinas fluoradas
2-Fluoro-2-(piridin-2-il)etan-1-amina se utiliza en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados . Tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia de los fuertes sustituyentes atractores de electrones en el anillo aromático .
Síntesis de N-(piridin-2-il)amidas
Este compuesto se utiliza en la síntesis quimiodivergente de N-(piridin-2-il)amidas . Las N-(piridin-2-il)amidas han recibido gran atención en los últimos años debido a sus variadas aplicaciones medicinales .
Síntesis de 3-bromoimidazo[1,2-a]piridinas
Las 3-bromoimidazo[1,2-a]piridinas, que tienen un valor biológico y terapéutico significativo, también se pueden sintetizar a partir de this compound .
Diseño de derivados de pirimidinamina
This compound se puede utilizar en el diseño y síntesis de derivados de pirimidinamina . Estos nuevos compuestos han mostrado una excelente actividad fungicida .
Síntesis de nuevos compuestos 2-(piridin-2-il)
Este compuesto se utiliza en la síntesis de nuevos compuestos 2-(piridin-2-il) . Se ha demostrado que estos compuestos reducen la deposición de colágeno en casi un 63% en un modelo de fibrosis hepática .
Examen de la sensibilidad de los canales de K+ rectificadores retardados
This compound se utiliza en el examen de la sensibilidad de los canales de K+ rectificadores retardados a los cambios en los cationes divalentes intracelulares (Mg2+ y Ca2+) .
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-pyridylethylamine, is known to act as a histamine agonist selective for the h1 subtype .
Mode of Action
Based on its structural similarity to 2-pyridylethylamine, it may interact with histamine receptors, particularly the h1 subtype .
Biochemical Pathways
If it acts similarly to 2-pyridylethylamine, it may be involved in histamine signaling pathways .
Pharmacokinetics
The compound is described as a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
If it acts similarly to 2-Pyridylethylamine, it may induce responses typical of histamine signaling, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Action Environment
The compound is described as stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Análisis Bioquímico
Biochemical Properties
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine receptors, particularly the H1 subtype This interaction can influence various physiological processes, including inflammation and immune responses
Cellular Effects
The effects of 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine on different cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular functions . Moreover, the compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist of certain receptors, such as histamine receptors, thereby modulating their activity . Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, although the exact mechanisms remain to be fully understood.
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels are areas of active research.
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(pyridin-2-yl)ethan-1-amine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-fluoro-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-6(5-9)7-3-1-2-4-10-7/h1-4,6H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQASGRUCDQCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine](/img/structure/B1472406.png)

![1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472412.png)

![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)

![3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472419.png)






